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In the rapidly advancing field of targeted protein degradation, understanding the binding
kinetics of Proteolysis Targeting Chimeras (PROTACS) is paramount for developing effective
therapeutics. The formation of a stable and efficient ternary complex—comprising the
PROTAC, the target protein, and an E3 ligase—is the critical initiating step for subsequent
ubiquitination and degradation. Surface Plasmon Resonance (SPR) has emerged as a
powerful, label-free technique to dissect these complex interactions in real-time. This guide
provides a comprehensive comparison of SPR with other key biophysical methods, supported
by experimental data and detailed protocols, to aid researchers in selecting the optimal
approach for their drug discovery programs.

Comparing the Tools: A Quantitative Look at
PROTAC Analysis

The choice of analytical technique can significantly impact the quality and depth of data
obtained for PROTAC interactions. While methods like Isothermal Titration Calorimetry (ITC)
provide thermodynamic data and Biolayer Interferometry (BLI) offers high-throughput
screening, SPR excels in delivering precise kinetic information (ka and ke), which is crucial for
understanding the dynamics of ternary complex formation and stability.

A cornerstone study in the field provides a direct comparison of SPR and ITC for the well-
characterized BET degrader, MZ1, which targets the bromodomains of BRD2, BRD3, and
BRD4 to the von Hippel-Lindau (VHL) E3 ligase. The data reveals a strong correlation in the
measured dissociation constants (K-) for both binary and ternary complexes, validating the
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accuracy of the surface-based SPR method against the in-solution ITC technique.[1][2][3]
However, SPR offers the distinct advantages of higher throughput and the provision of kinetic
rate constants, which are unattainable with ITC.[1]

While robust SPR, BLI, and ITC assays have been developed for the MZ1 system, BLI is
generally less sensitive than SPR for detecting the binding of small molecules like PROTACSs to
their protein targets.[4] Its primary utility in this context is often for observing the formation of
the much larger ternary complex.

Below is a summary of quantitative data comparing these techniques for the MZ1 PROTAC

system.
Interactio  Techniqu ka Half-life Cooperati
K- (nM) ke (s7%) .
n e (M—*s™?) (t2)2) (S) vity (o)
MZ1 + VHL
] SPR 68 1.1x10° 7.6 x 1073 91 -
(Binary)
ITC 66 - - - -
(MZ1:Brd4
BD2) +
SPR 3.3 2.5x10° 8.2x 104 845 20
VHL
(Ternary)
ITC 3.7 - - - 18
MZ1 +
Brd4BD2 SPR 13.8 - - - -
(Binary)
ITC 15 - - - -

Table 1: Comparison of kinetic and affinity data for the PROTAC MZ1 obtained by SPR and
ITC. The data demonstrates the strong agreement between the two methods for affinity (K-)
measurements and highlights SPR's unique ability to provide kinetic parameters. Cooperativity

() is calculated as K-Pnary / k _temary pata sourced from Roy et al., 2019 and 02h discovery,
2024.
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Visualizing the Workflow: The SPR Approach to
Ternary Complex Analysis

The logical flow of an SPR experiment for PROTAC analysis is a multi-step process designed
to first characterize the individual binary interactions before measuring the kinetics of the
ternary complex. This systematic approach ensures data quality and allows for the calculation
of key parameters like cooperativity.
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A typical workflow for analyzing PROTAC ternary complex kinetics using SPR.
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Experimental Protocols

Detailed and robust experimental design is critical for generating high-quality, reproducible
data. Below are foundational protocols for the three key biophysical techniques discussed.

Surface Plasmon Resonance (SPR) Protocol

This protocol is adapted from the well-established method for analyzing the VHL:MZ1:BRD4
ternary complex.

e Immobilization:
o A streptavidin-coated sensor chip (e.g., Biacore Sensor Chip SA) is used.

o Site-specifically biotinylated E3 ligase complex (e.g., VCB: VHL/ElonginB/ElonginC) is
immobilized on the sensor surface. This oriented immobilization ensures maximum activity
of the ligase.

o Areference flow cell is prepared by immobilizing streptavidin alone to allow for
background signal subtraction.

e Binary Interaction Analysis:

o To determine the kinetics of the PROTAC binding to the E3 ligase, a dilution series of the
PROTAC (e.g., MZ1) in running buffer is injected over the sensor surface.

o Experiments are typically performed using a multi-cycle kinetic format, where the surface
is regenerated between each concentration.

o Ternary Complex Analysis:

o To measure the ternary complex kinetics, the analyte consists of the PROTAC pre-
incubated with a near-saturating concentration of the target protein (e.g., Brd4BD2). A 20-
to 50-fold excess of the target protein over the PROTAC's binary K- for the target is
recommended to ensure =295% formation of the binary complex in solution.

o Adilution series of this pre-formed complex is injected over the immobilized E3 ligase.
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o For ternary complexes with slow dissociation rates, a single-cycle kinetic (SCK) format is
preferred. This involves injecting multiple increasing concentrations of the analyte
sequentially without regeneration, which preserves surface activity and saves time.

e Data Analysis:

o The resulting sensorgrams are double-referenced (subtracting both the reference surface
signal and a buffer blank injection).

o The data is fitted to a suitable binding model, typically a 1:1 Langmuir model, to determine
the association rate (ka), dissociation rate (ke), and the dissociation constant (K-).

o The cooperativity factor (a) is calculated as the ratio of the binary K- (PROTAC to E3
ligase) to the ternary K-.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a
complete thermodynamic profile of the interaction.

e Sample Preparation:

o All proteins and the PROTAC must be in an identical, well-matched buffer to minimize
heats of dilution. Dialysis is highly recommended.

o The E3 ligase is placed in the ITC cell at a concentration of approximately 10-20 uM.

o The PROTAC is loaded into the injection syringe at a concentration 10-20 times higher
than the protein in the cell.

» Binary Titrations:

o PROTAC into E3 Ligase: A series of small injections of the PROTAC solution are titrated
into the E3 ligase solution in the cell. The heat change after each injection is measured.

o PROTAC into Target Protein: A separate experiment is conducted by titrating the PROTAC
into a solution of the target protein.
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e Ternary Titration:

o A solution containing the E3 ligase pre-saturated with an excess of the target protein is
prepared in the ITC cell.

o The PROTAC is then titrated into this pre-formed binary complex solution to measure the
thermodynamics of ternary complex formation.

e Data Analysis:
o The raw data is integrated to obtain the heat change per injection.

o The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to
determine the binding affinity (K-), stoichiometry (n), and enthalpy (AH).

o Cooperativity is calculated from the affinities determined in the binary and ternary
experiments.

Biolayer Interferometry (BLI) Protocol

BLI is a fluidics-free, dip-and-read system that measures changes in the interference pattern of
light reflected from a biosensor tip, making it suitable for high-throughput applications.

e Sensor Loading:
o Streptavidin-coated biosensors are hydrated in the running buffer.

o The biosensors are then dipped into a solution of biotinylated E3 ligase (e.g., VHL at 1.5
pg/mL) for a defined time (e.g., 80 seconds) to achieve a desired loading level (e.g., ~1.0
nm shift).

o Baseline Establishment:

o The loaded biosensors are moved to wells containing only running buffer to establish a
stable baseline.

e Association:
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o To measure ternary complex formation, the sensors are moved into wells containing a pre-
incubated mixture of the PROTAC and the target protein at various concentrations. The
association is monitored in real-time.

o Due to lower sensitivity, detecting the initial binding of the small molecule PROTAC can be
challenging. The assay is more robust for observing the binding of the larger target
protein, facilitated by the PROTAC.

¢ Dissociation:

o After the association step, the sensors are moved back into wells containing only running
buffer to monitor the dissociation of the complex.

e Data Analysis:
o The resulting sensorgrams are aligned to the baseline and association steps.

o The data is fitted to a 1:1 or 2:1 binding model to determine kinetic parameters. Due to the
nature of the assay, the data is often used for rank-ordering compounds or confirming
ternary complex formation rather than for precise kinetic determination.

Conclusion

Surface Plasmon Resonance provides a robust, sensitive, and information-rich platform for
characterizing the binding kinetics of PROTACS. It delivers not only high-quality affinity data
that is comparable to the gold-standard ITC method but also provides crucial kinetic insights
into the formation and stability of the ternary complex—parameters that are increasingly
understood to correlate with the ultimate degradation efficacy of a PROTAC. While techniques
like BLI offer advantages in throughput for initial screening, SPR remains the superior choice
for detailed kinetic characterization and lead optimization in PROTAC drug discovery. By
understanding the strengths and limitations of each technique, researchers can build an
effective and efficient workflow to accelerate the development of novel protein degraders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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